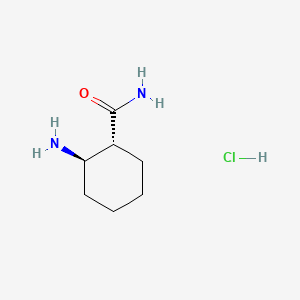

trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride

Description

Background and Significance in β-Amino Acid Chemistry

β-Amino acids constitute a fundamental class of non-proteinogenic amino acids characterized by the presence of an amino group at the β-position relative to the carboxylic acid functionality. Unlike their α-amino acid counterparts that dominate protein structures, β-amino acids exhibit unique conformational properties and biological activities that have positioned them as valuable building blocks in medicinal chemistry and peptidomimetic design. The significance of β-amino acids extends beyond their structural novelty, as they demonstrate remarkable resistance to enzymatic degradation and can induce specific secondary structures in peptide chains.

This compound belongs to the specialized subgroup of alicyclic β-amino acids, where both the amino and carboxamide functionalities are vicinally attached to a cyclohexane ring system. This structural arrangement creates two adjacent stereocenters, resulting in distinct stereochemical configurations that significantly influence the compound's biological and chemical properties. The trans configuration specifically refers to the spatial arrangement where the amino and carboxamide groups occupy opposite faces of the cyclohexane ring, contrasting with the cis configuration where these groups are positioned on the same face.

The molecular formula C₇H₁₄N₂O for the free base form of 2-aminocyclohexanecarboxamide reflects its composition, with a molecular weight of 142.20 grams per mole. The corresponding hydrochloride salt incorporates an additional hydrogen chloride molecule, enhancing the compound's crystalline properties and aqueous solubility. This salt formation is particularly important for handling and storage, as it provides improved stability compared to the free base form.

Alicyclic β-amino acids have demonstrated unique antifungal activity through a dual mode of action, involving both protein synthesis inhibition after concentrative uptake and interference with self-regulatory mechanisms of amino acid metabolism. This distinctive biological profile has stimulated extensive research into their synthetic methodologies and structural modifications. The cyclohexane-based system offers additional advantages in terms of conformational rigidity, which can be exploited in the design of peptidomimetics with enhanced stability and specificity.

Historical Context of Cyclic β-Amino Acid Derivatives

The historical development of cyclic β-amino acid chemistry has been marked by significant advances in both synthetic methodology and understanding of structure-activity relationships. Early investigations into these compounds were driven by the isolation of naturally occurring alicyclic β-amino acids from various biological sources, which revealed their potent biological activities and unique structural features. The recognition that these compounds could serve as alternatives to conventional α-amino acids in peptide synthesis opened new avenues for drug discovery and chemical biology applications.

The synthetic exploration of trans-2-aminocyclohexanecarboxylic acid and its derivatives gained momentum through the development of stereoselective synthetic routes. Research by Davies and colleagues established fundamental synthetic protocols for both cis and trans isomers of 2-aminocyclohexanecarboxylic acid, providing the foundation for subsequent studies on their carboxamide derivatives. These methodologies typically involve multi-step sequences that control the stereochemical outcome at both the amino-bearing and carboxyl-bearing stereocenters.

The preparation of Fmoc-protected derivatives of both cis and trans-2-aminocyclohexanecarboxylic acid has been documented, demonstrating yields of 86% for the trans isomer synthesis. This protection strategy facilitates incorporation into peptide synthesis protocols and enables the systematic study of structure-activity relationships in cyclic peptide systems. The development of these synthetic approaches has been crucial for advancing research into the conformational properties and biological activities of cyclic β-amino acid derivatives.

Cyclohexanecarboxamide derivatives have emerged as significant compounds in pharmaceutical research, particularly as inhibitors of various enzyme systems. Studies have identified cyclohexanecarboxamide derivatives as potent inhibitors of Rho-family protein kinases, which play crucial roles in cellular processes including cytokinesis and cell cycle progression. The compound Y-27632, a related cyclohexanecarboxamide derivative, has been extensively studied for its effects on various biological pathways, including its influence on plasminogen activator inhibitor-1 expression and its anti-inflammatory properties.

The structural properties of cyclic peptides containing trans-2-aminocyclohexanecarboxylic acid have been investigated using advanced spectroscopic techniques, including vibrational circular dichroism spectroscopy and nuclear magnetic resonance. These studies have provided detailed insights into the conformational preferences of these systems and their potential applications in peptidomimetic design. The good agreement between experimental vibrational circular dichroism spectra and theoretical calculations has validated the utility of computational approaches in predicting the structural behavior of these compounds.

Research Objectives and Scope

Contemporary research on this compound encompasses several interconnected objectives that reflect the compound's multifaceted significance in modern chemistry. The primary research focus centers on understanding the relationship between stereochemical configuration and biological activity, particularly in the context of enzyme inhibition and peptidomimetic applications. This investigation requires sophisticated analytical techniques and computational modeling to elucidate the conformational preferences that underlie observed biological effects.

Synthetic methodology development represents another critical research objective, with emphasis on establishing efficient, stereoselective routes to the target compound and its analogs. The challenge of controlling absolute and relative stereochemistry at two adjacent stereocenters in the cyclohexane ring system demands innovative synthetic strategies. Recent advances in organocatalytic desymmetrization reactions have shown promise for accessing cyclic β-amino acid derivatives with high enantioselectivity, achieving enantiomeric ratios up to 96:4. These methodological improvements are essential for providing adequate quantities of stereochemically pure materials for biological evaluation.

The scope of current research extends to the investigation of cyclohexanecarboxamide derivatives as potential therapeutic agents. Studies have demonstrated that certain cyclohexanecarboxamide compounds exhibit inhibitory activity against matrix metalloproteinases-1, -2, and -9, suggesting potential applications in treating conditions involving excessive matrix degradation. The development of structure-activity relationships for these inhibitory effects requires systematic modification of the cyclohexane ring system and evaluation of the resulting biological activities.

Peptidomimetic applications constitute a significant area of research scope, where trans-2-amino-cyclohexanecarboxylic acid amide derivatives serve as conformationally constrained building blocks. The incorporation of these units into cyclic peptides has been shown to influence secondary structure formation and enhance resistance to enzymatic degradation. Nuclear magnetic resonance studies combined with molecular dynamics calculations provide detailed structural information that guides the design of improved peptidomimetic systems.

The research scope also encompasses the development of improved analytical methods for characterizing these compounds and their derivatives. Advanced spectroscopic techniques, including vibrational circular dichroism and two-dimensional nuclear magnetic resonance, have proven valuable for determining absolute configuration and conformational preferences. The integration of experimental data with computational modeling approaches enables researchers to predict the behavior of new derivatives before synthesis, improving research efficiency and reducing costs.

The integration of these research objectives requires interdisciplinary collaboration between synthetic chemists, biochemists, and computational scientists. This collaborative approach is essential for fully exploiting the potential of this compound and related compounds in advancing both fundamental understanding and practical applications in chemical biology and drug discovery.

Propriétés

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFHYQUMEXHWPD-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Hydrogenation of Aromatic Precursors

The reduction of aromatic precursors via hydrogenation represents a cornerstone in synthesizing trans-2-aminocyclohexanecarboxylic acid derivatives. Patent WO2017134212A1 details a one-pot process using 5% Ru/Al catalyst under 15 bar H₂ at 100°C, achieving a cis/trans ratio of 1:4.2 in 28 hours . Key parameters include:

-

Substrate : p-Aminobenzoic acid.

-

Catalyst Loading : 5% Ru/Al (50 wt% relative to substrate).

-

Solvent System : Aqueous NaOH (10% w/v).

A comparative analysis of hydrogenation catalysts reveals Ru/Al’s superiority over Pd/C or Raney Ni in minimizing over-reduction byproducts. For instance, Raney Ni, while cost-effective, produces a lower trans ratio (1:2.3) due to competitive cis-isomer stabilization .

Cis-to-Trans Isomerization of Cyclohexane Intermediates

Isomerization of cis-4-amino-1-cyclohexanecarboxylic acid derivatives to their trans counterparts is critical for enhancing stereochemical purity. EP1484301A1 discloses a base-mediated approach using K₂CO₃ in acetone, achieving 62% isolated yield of trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid . The mechanism involves:

-

Deprotonation : The base abstracts the axial amine proton, enabling ring inversion.

-

Precipitation Control : Bromethane (2.0 eq) selectively precipitates the trans isomer via alkylation of the cis intermediate .

Optimization Table :

| Parameter | Optimal Condition | Effect on Trans Ratio |

|---|---|---|

| Base | K₂CO₃ | Increases from 1:3.6 → 1:4.6 |

| Solvent | Acetone | Enhances solubility of cis isomer |

| Temperature | 60°C | Accelerates ring inversion |

Amidation and Hydrochloride Salt Formation

The amidation of trans-2-aminocyclohexanecarboxylic acid is achieved via coupling agents. A study in ChemRxiv demonstrates HATU-mediated reaction with n-hexadecylamine, yielding 86% tert-butyl (1R,2R)-(2-(hexadecylcarbamoyl)cyclohexyl)carbamate after column chromatography . Critical steps include:

-

Activation : HATU generates the acyloxyphosphonium intermediate.

-

Coupling : Nucleophilic attack by the amine at 25°C over 20 hours.

-

Deprotection : TFA cleavage of the Boc group, followed by HCl gas treatment to form the hydrochloride salt .

Characterization Data :

Resolution of Enantiomers and Purity Enhancement

Chiral resolution using dibenzoyl tartaric acid resolves racemic trans-2-amino precursors into enantiopure fractions. Patent CN114315609A reports a salting-resolution method with DBU, achieving >99% ee via selective crystallization . Post-resolution dissociation with citric acid liberates the free amine, which is subsequently treated with HCl/Et₂O to yield the hydrochloride salt .

Industrial-Scale Process Considerations

Scale-up challenges include minimizing solvent waste and catalyst recycling. The WO2017134212A1 protocol reduces solvent use by 40% via acetone/water (4:1 v/v) extraction, while Ru/Al catalysts are recovered via filtration and reused for three cycles without activity loss . Economic analysis indicates a 22% cost reduction compared to traditional cis-isomer separation methods .

Analyse Des Réactions Chimiques

Types of Reactions: trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Applications De Recherche Scientifique

Chemistry: In chemistry, trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride is used as a building block for the synthesis of various compounds, including peptides and other bioactive molecules .

Biology: In biological research, this compound is studied for its potential role in protein structure and function. It can be incorporated into peptide chains to investigate the effects of its unique structure on peptide folding and stability .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the synthesis of advanced materials .

Mécanisme D'action

The mechanism of action of trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Chemical Identity :

Structural Features :

- A cyclohexane ring with a trans-configuration of the amino (-NH₂) and carboxylic acid amide (-CONH₂) groups at positions 1 and 2.

- The hydrochloride salt enhances solubility in polar solvents.

Comparison with Structural Analogs

Cis-Isomer: cis-2-Amino-1-cyclohexanecarboxylic Acid Hydrochloride

Cyclohexene Derivative: trans-2-Amino-4-cyclohexene-1-carboxylic Acid Hydrochloride

- CAS : 97945-19-2

- Molecular Formula: C₇H₁₁NO₂·HCl

- Key Differences: Ring Structure: A cyclohexene ring introduces a double bond (C4-C5), increasing reactivity toward electrophilic additions . Melting Point: 191–220°C (lower than the target compound, likely due to reduced ring rigidity) . Applications: Potential intermediate in synthesizing unsaturated pharmacophores .

Aminomethyl Cyclohexanol Derivative: trans-2-Aminomethyl-1-cyclohexanol Hydrochloride

Ester Derivative: Ethyl cis-2-Amino-1-cyclohexanecarboxylate Hydrochloride

- CAS: Not explicitly listed, but structurally related to 2724641

- Molecular Formula: C₉H₁₆ClNO₂

- Key Differences :

Cycloheptane Analog: cis-2-Amino-cycloheptanecarboxylic Acid Hydrochloride

- CAS: Not explicitly listed, but referenced in .

- Molecular Formula: C₈H₁₅ClNO₂

- Synthetic Utility: Less common in pharmaceuticals due to challenges in ring synthesis .

Comparative Data Table

Research Findings and Implications

- Steric Effects : The trans-configuration in the target compound enhances rigidity, favoring interactions with planar biological targets (e.g., enzyme active sites) .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for bioavailability in drug formulations .

- Ring Strain : Cyclohexene derivatives (e.g., 97945-19-2) may face instability in long-term storage due to unsaturation .

- Chirality : Both cis- and trans-isomers serve as enantioselective catalysts or intermediates, but their efficacy varies with stereochemistry .

Activité Biologique

trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride, often referred to as trans-ACHC, is a cyclohexane-derived amino acid that has garnered attention for its biological activity and potential therapeutic applications. This compound is structurally characterized by a cyclohexane ring and an amide functional group, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The molecular formula of trans-ACHC is CHClNO, and its structure includes a secondary amine and a carboxyl group, which are crucial for its biological interactions. The presence of the cyclohexane ring enhances the compound's hydrophobic characteristics, influencing its pharmacokinetic properties.

Enzyme Inhibition

Research has indicated that trans-ACHC acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. A study demonstrated that modifications to the cycloalkane structure significantly affected the inhibition potency, with cyclohexyl groups showing enhanced inhibitory effects compared to smaller cycloalkanes . The binding interactions are facilitated by hydrogen bonds and salt bridges formed between the amide moiety and the enzyme's active site .

Gelation Properties

Trans-ACHC has been investigated for its gelation abilities, particularly in the context of forming hydrogels. A study found that racemic alkylamides derived from trans-ACHC exhibited superior gelation capabilities compared to their enantiomers. This property is attributed to the compound's ability to form stable networks in solution, making it a candidate for applications in drug delivery systems and tissue engineering .

Conformational Stability

The conformational stability of peptides incorporating trans-ACHC has been studied extensively. Peptides containing this amino acid adopt stable helical structures, which are beneficial for maintaining biological activity. The incorporation of hydroxylated derivatives has shown promise in enhancing the structural integrity of these peptides, allowing for potential applications in designing new biomaterials .

Case Study 1: Inhibition of sEH

A detailed investigation into the structure-activity relationship (SAR) of cycloalkylamide derivatives revealed that trans-ACHC derivatives exhibit significant inhibition of sEH at concentrations below 500 nM. The presence of hydrophobic groups was critical for enhancing inhibition potency .

| Compound Type | Inhibition Potency (nM) |

|---|---|

| Cyclopropyl | >1000 |

| Cyclopentyl | >1000 |

| Cyclohexyl | <500 |

Case Study 2: Gelation Studies

In a comparative study on gelation properties, trans-ACHC-derived alkylamides were shown to surpass pure enantiomers in forming stable gels. The study utilized rheological measurements to quantify gel strength and stability over time.

| Sample Type | Gel Strength (Pa) | Stability (Days) |

|---|---|---|

| Racemic Alkylamide | 1200 | 14 |

| Pure Enantiomer | 800 | 7 |

Research Findings

- Hydrophobic Interactions : The hydrophobic nature of trans-ACHC significantly influences its interaction with biological membranes and proteins, enhancing its potential as a drug candidate.

- Peptide Design : The ability to incorporate trans-ACHC into peptide sequences allows for the development of novel biomolecules with tailored functionalities, such as improved stability and bioactivity .

- Therapeutic Potential : Given its role as an sEH inhibitor, trans-ACHC may have implications in treating conditions related to inflammation and pain management, warranting further clinical investigations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride?

- Methodological Answer : The compound can be synthesized via amide bond formation using acid chlorides and amines. For example, dissolve the acid chloride in benzene and react it with a stoichiometric amount of amine in the presence of pyridine as a base, followed by ether extraction and recrystallization . Alternatively, phosphorus trichloride (PCl₃) with 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst and triethylamine (TEA) as a hydrogen chloride acceptor can facilitate one-step amidation without isolating intermediates .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC or LC-MS with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to assess purity, monitoring for byproducts .

- Structural Confirmation : Employ ¹H/¹³C NMR to verify the trans-configuration (e.g., coupling constants for cyclohexane substituents) and FT-IR to confirm amide N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) are suitable due to the compound’s ionic nature (hydrochloride salt) and amide functionality. For spectroscopic studies, deuterated DMSO or methanol may be used .

Advanced Research Questions

Q. How does the trans-configuration of the amino and carboxylic amide groups influence reactivity and biological interactions?

- Methodological Answer : The trans-configuration imposes steric constraints that may affect hydrogen bonding in biological systems. To study this, compare the compound’s binding affinity (e.g., via surface plasmon resonance) with its cis-isomer against target proteins. Computational modeling (docking studies) can further predict stereochemical impacts on interaction networks .

Q. How can researchers resolve discrepancies in reported melting points (e.g., 191–220°C vs. 274–278°C)?

- Methodological Answer : Reproduce synthesis under controlled conditions (dry inert atmosphere, standardized heating rates) and characterize using differential scanning calorimetry (DSC) to obtain precise melting profiles. Contamination by residual solvents or isomers can explain variations; purify via column chromatography (silica gel, ethyl acetate/methanol eluent) .

Q. What strategies optimize amide bond formation yield in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test DMAP, HOBt, or EDCI to enhance coupling efficiency.

- Solvent Optimization : Compare yields in benzene, THF, or DMF under reflux.

- Temperature Control : Conduct reactions at 0–25°C to minimize side reactions (e.g., racemization) .

Q. How does the hydrochloride salt form affect stability under varying storage conditions?

- Methodological Answer : The salt improves stability but is hygroscopic. Store desiccated at –20°C under argon. Monitor decomposition via thermogravimetric analysis (TGA) and periodic HPLC checks. For long-term stability, lyophilize and store in amber vials with molecular sieves .

Q. What experimental approaches can elucidate this compound’s interactions in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.